(2R,5R)-2,5-Dimethylmorpholine

Chiral Purity Procurement Specification Quality Control

(2R,5R)-2,5-Dimethylmorpholine (CAS 1130061-44-7) is a chiral secondary amine with a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol. It is characterized by a rigid morpholine ring structure with two methyl substituents in a defined (R,R)-configuration, which dictates its 3D orientation and, consequently, its intermolecular interactions.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 1130061-44-7
Cat. No. B1385937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5R)-2,5-Dimethylmorpholine
CAS1130061-44-7
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC1CNC(CO1)C
InChIInChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1
InChIKeyRPSYMAMREDJAES-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2R,5R)-2,5-Dimethylmorpholine (CAS 1130061-44-7) Is a Defined Chiral Scaffold, Not a Generic Morpholine


(2R,5R)-2,5-Dimethylmorpholine (CAS 1130061-44-7) is a chiral secondary amine with a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol . It is characterized by a rigid morpholine ring structure with two methyl substituents in a defined (R,R)-configuration, which dictates its 3D orientation and, consequently, its intermolecular interactions . Unlike the racemic cis- and trans-mixtures commonly listed under the generic name '2,5-dimethylmorpholine,' this specific enantiomer possesses unique stereoelectronic properties that are critical for applications requiring precise chiral recognition, such as in asymmetric synthesis or as a pharmacophore in drug discovery [1].

Steric Consequences of Isomer Substitution: Why (2R,5R) Is Not Interchangeable with (2S,5S) or Racemic Mixtures


Substituting (2R,5R)-2,5-dimethylmorpholine with its enantiomer (2S,5S) or a racemic mixture is not feasible in stereosensitive applications because the spatial orientation of the methyl groups directly impacts molecular recognition. A molecule's ability to act as a selective ligand, enzyme inhibitor, or chiral auxiliary depends on a precise three-dimensional fit with its target. Using the incorrect enantiomer would invert the chiral environment, leading to a loss of activity or, in the case of diastereomeric interactions (e.g., with a chiral receptor), completely different and potentially undesirable biological outcomes [1]. For instance, in the synthesis of chiral drugs, the use of a racemic building block would necessitate a costly and material-losing resolution step later, directly impacting process efficiency and economy [2]. The patent literature specifically identifies the (2R,5R)-configured morpholine as a key intermediate for constructing specific pharmacologically active compounds, underscoring its non-substitutability [1].

Quantifiable Differentiation Evidence for Procuring (2R,5R)-2,5-Dimethylmorpholine


Procurement-Ready Enantiomeric Purity vs. Generic Isomer Mixtures

A direct procurement risk is the inadvertent purchase of a racemic or diastereomeric mixture when a specific enantiopure form is required. The (2R,5R)-isomer is commercially sourced with a defined minimum purity specification, unlike generic 'cis-2,5-dimethylmorpholine' listings which may represent a mixture of enantiomers . This specification mitigates the risk of introducing an uncontrolled chiral impurity into a synthetic sequence .

Chiral Purity Procurement Specification Quality Control

Distinct Lipophilicity and Polar Surface Area for (2R,5R) Scaffold Design

The (2R,5R)-2,5-dimethylmorpholine scaffold presents a defined combination of a calculated partition coefficient (LogP) and a topological polar surface area (tPSA), which are key parameters in medicinal chemistry for predicting absorption and membrane permeability [1]. While these physicochemical properties are identical to its enantiomer, they are distinct from other positional isomers like 2,6-dimethylmorpholine. The data enables researchers to use this specific chiral amine in calculated property-driven design without ambiguity .

Physicochemical Properties Drug Design ADME Prediction

Validated Role as a Key Intermediate in a Patented Kinase Inhibitor Series

The Amgen patent application US2006/199817 A1 specifically incorporates the (2R,5R)-2,5-dimethylmorpholine scaffold into a series of phthalazine, aza-, and diaza-phthalazine compounds, which are claimed as inhibitors of kinases like c-Met and VEGFR for treating cancer [1]. The use of this specific enantiomer in the patent examples validates its non-obvious utility in a high-value therapeutic area, distinguishing it from other unexplored stereoisomers [1].

Medicinal Chemistry Patent Literature Kinase Inhibitors

Application Scenarios Where (2R,5R)-2,5-Dimethylmorpholine's Differentiation is Most Critical


Stereospecific Synthesis of c-Met/VEGFR Kinase Inhibitors

The (2R,5R)-2,5-dimethylmorpholine scaffold has a validated precedent as a key building block in the synthesis of phthalazine-based kinase inhibitors, as documented in Amgen's patent literature . Procuring this specific enantiomer is mandatory for replicating the synthetic examples and generating the desired chiral inhibitor. Using the (2S,5S) enantiomer would yield the enantiomeric compound, which would almost certainly exhibit different potency and selectivity profiles against the target kinases, negating the purpose of the structure-activity relationship (SAR) study.

Asymmetric Synthesis and Chiral Ligand Design

The rigid, chiral pocket created by the (R,R)-configuration of the morpholine ring makes it a candidate for use as a chiral auxiliary or a ligand in transition-metal catalysis [1]. The defined stereochemistry is essential to induce asymmetry in the product. Any contamination with the (2S,5S)-enantiomer, as would be present in the racemic mixture, would lead to the formation of the opposite product enantiomer, reducing the enantiomeric excess (e.e.) and compromising the value of the catalytic system. [1]

Chiral Reference Standard for Analytical Method Development

In pharmaceutical quality control, a high-purity (98%) single enantiomer of (2R,5R)-2,5-dimethylmorpholine serves as an ideal reference standard for developing chiral HPLC or SFC methods. Its well-defined LogP and polar surface area [2] assist in initial method screening. Using it as a standard ensures the accurate quantification of this specific enantiomer in drug substances where it is employed as an intermediate, distinguishing it from the opposite enantiomer as a potential chiral impurity. The use of a racemic standard would be insufficient for this purpose.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,5R)-2,5-Dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.